![molecular formula C6H14N2 B1311448 (2R,6R)-2,6-dimethylpiperazine CAS No. 768335-42-8](/img/structure/B1311448.png)
(2R,6R)-2,6-dimethylpiperazine
Overview
Description
Scientific Research Applications
1. Synthesis and Characterization
Enantioconvergent Synthesis
A high-yield enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands, demonstrates the compound's importance in synthesizing enantiomerically pure diamines. This synthesis is crucial for laboratory preparation of significant quantities without chromatography, showcasing its applicability in medicinal chemistry (Janetka et al., 2003).
Molecular Structure and Hydrogen Bonding
N,N′-dimethylpiperazine betaines have been synthesized, focusing on their molecular structure, hydrogen bonding, basicity, and spectroscopic properties. The study provides insights into the structural and interactive aspects of dimethylpiperazine derivatives, contributing to the understanding of their chemical behaviors (Dega-Szafran et al., 2002).
2. Catalytic Applications
Selective Synthesis Catalysis
The selective synthesis of cis-2,6-dimethylpiperazine, catalyzed by a Cu-Cr-Fe/γ-Al2O3 catalyst, underscores the role of (2R,6R)-2,6-dimethylpiperazine in facilitating specific chemical transformations. This work demonstrates the compound's utility in enhancing selectivity and yield in chemical synthesis processes (Bai et al., 2004).
Mechanism of Action
Target of Action
The primary target of (2R,6R)-2,6-dimethylpiperazine, also known as (2R,6R)-hydroxynorketamine (HNK), is the brain-derived neurotrophic factor (BDNF) and its receptor, tyrosine kinase receptor B (TrkB) . These targets play a crucial role in the antidepressant effects of the compound.
Mode of Action
(2R,6R)-HNK interacts with its targets by promoting AMPA receptor activity and directly binding with the TrkB receptor . This interaction results in changes in the expression of proteins, leading to their antidepressant action .
Biochemical Pathways
(2R,6R)-HNK affects several biochemical pathways. It significantly changes the expression of 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle , branched-chain amino acid biosynthetic pathway , glycoxylate metabolic pathway , and fatty acid β-oxidation . These differentially expressed proteins are involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .
Pharmacokinetics
The pharmacokinetics of (2R,6R)-HNK involves a slow-infusion intravenous (IV) route of administration . The compound’s ADME properties are evaluated at all dose levels, and doses are administered on days 1, 4, 8, and 11 . The compound’s bioavailability is influenced by these properties and the method of administration.
Result of Action
The molecular and cellular effects of (2R,6R)-HNK’s action include a reduction in immobility time in the forced swim test and a small but significant increase in metabolic activity across a network of brain regions . These effects differ from the brain metabolic profile induced by ketamine enantiomers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R,6R)-HNK. For instance, the compound’s antidepressant effects are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways
Future Directions
Future research on (2R,6R)-HNK could focus on elucidating its mechanism of action . It has been suggested that both ketamine and (2R,6R)-HNK could exert antidepressant-like efficacy through a common and previously unidentified mechanism . Further clinical studies are needed to determine its antidepressant efficacy .
properties
IUPAC Name |
(2R,6R)-2,6-dimethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNWESYYDINUHV-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296419 | |
Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-2,6-dimethylpiperazine | |
CAS RN |
21655-49-2 | |
Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21655-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(2R,6R)-2,6-Dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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